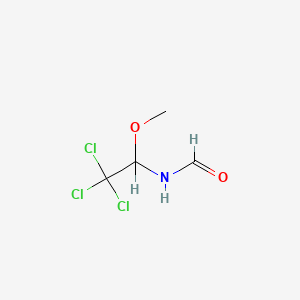
N-(2,2,2-trichloro-1-methoxyethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-methoxyethyl)formamide is a chemical compound known for its fungicidal properties. It has been studied for its effectiveness in controlling various plant pathogens, particularly powdery mildews . The compound’s structure includes a formamide group attached to a trichloromethoxyethyl moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,2,2-trichloro-1-methoxyethyl)formamide can be synthesized through the reaction of 2,2,2-trichloroacetaldehyde with formamide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trichloro-1-methoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trichloromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-trichloro-1-methoxyethyl)formamide has several applications in scientific research:
Mécanisme D'action
The fungicidal activity of N-(2,2,2-trichloro-1-methoxyethyl)formamide is attributed to its ability to interfere with the metabolic processes of fungi. The compound targets specific enzymes involved in the synthesis of essential cellular components, leading to the inhibition of fungal growth and reproduction . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triforine: Another systemic fungicide with a similar structure and mode of action.
Chloraniformethan: A related compound with fungicidal properties.
Uniqueness
N-(2,2,2-trichloro-1-methoxyethyl)formamide is unique due to its specific structural features, which confer high fungicidal activity and selectivity. Its trichloromethoxyethyl group is particularly effective in enhancing its stability and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
36777-19-2 |
|---|---|
Formule moléculaire |
C4H6Cl3NO2 |
Poids moléculaire |
206.45 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-methoxyethyl)formamide |
InChI |
InChI=1S/C4H6Cl3NO2/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9) |
Clé InChI |
COEWPFIFRLJWDG-UHFFFAOYSA-N |
SMILES canonique |
COC(C(Cl)(Cl)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



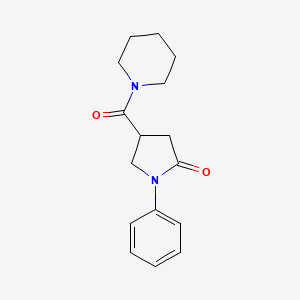
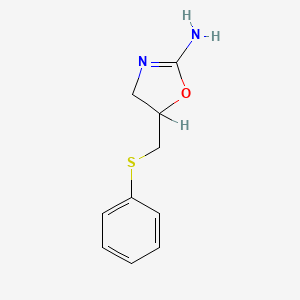
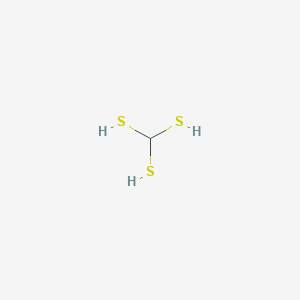
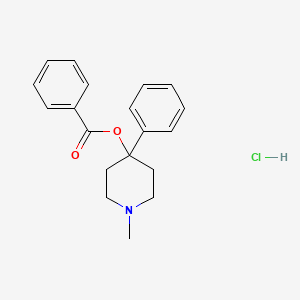

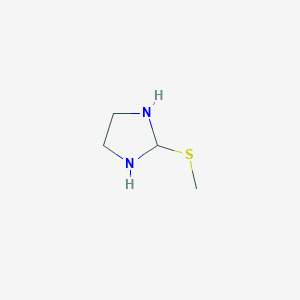
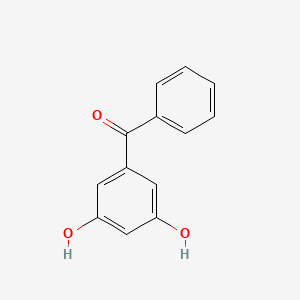
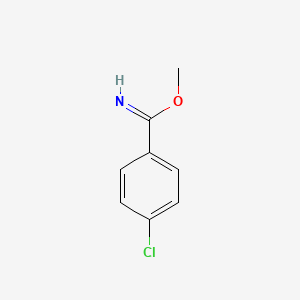

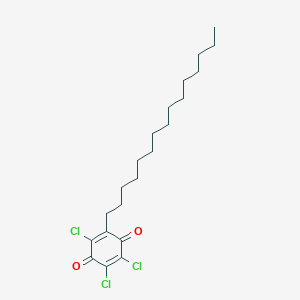


![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
